PROTAC BRD4 Degrader-22

Targeted Protein Degradation BRD4 PROTAC

PROTAC BRD4 Degrader-22 features a unique benzamide-type CRBN binder for enhanced chemical stability vs. phthalimides. Superior degradation potency (pDC50 9.2 in MOLT4) makes it a benchmark for hematological cancer research. Ideal for long-term assays and high-throughput screening. Avoid generic substitution; request a quote for high-purity research material.

Molecular Formula C38H41ClN8O5S
Molecular Weight 757.3 g/mol
Cat. No. B12374235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD4 Degrader-22
Molecular FormulaC38H41ClN8O5S
Molecular Weight757.3 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCC4CCN(CC4)C5=CC(=C(C=C5)C(=O)NC6CCC(=O)NC6=O)OC)C7=CC=C(C=C7)Cl)C
InChIInChI=1S/C38H41ClN8O5S/c1-20-21(2)53-38-33(20)34(24-5-7-25(39)8-6-24)41-29(35-45-44-22(3)47(35)38)18-32(49)40-19-23-13-15-46(16-14-23)26-9-10-27(30(17-26)52-4)36(50)42-28-11-12-31(48)43-37(28)51/h5-10,17,23,28-29H,11-16,18-19H2,1-4H3,(H,40,49)(H,42,50)(H,43,48,51)/t28?,29-/m0/s1
InChIKeyBIVJJLVZJPBUMK-XIJSCUBXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC BRD4 Degrader-22 (Compd 44h): A Potent Cereblon-Recruiting Degrader for BRD4-Targeted Research


PROTAC BRD4 Degrader-22 (also known as Compd 44h) is a proteolysis-targeting chimera (PROTAC) designed to induce the selective degradation of the bromodomain-containing protein 4 (BRD4). It functions by simultaneously binding to BRD4 and the E3 ubiquitin ligase cereblon (CRBN), facilitating the ubiquitination and subsequent proteasomal degradation of BRD4. This compound is distinguished by its incorporation of a novel benzamide-type CRBN binder that confers enhanced chemical stability relative to traditional phthalimide-based ligands [1]. Its potent degradation activity is characterized by a pDC50 of 9.2 in MOLT4 cells over 24 hours [2].

Why BRD4 Degraders Are Not Interchangeable: Evidence for PROTAC BRD4 Degrader-22's Distinct Profile


The functional outcome of a PROTAC molecule is not solely determined by its target protein but is a complex interplay of ternary complex formation, linker composition, and E3 ligase recruitment efficiency. Substituting one BRD4-targeting PROTAC for another can lead to significant variations in degradation potency, selectivity, and off-target effects. For instance, PROTAC BRD4 Degrader-22 is built upon a conformationally locked, nonphthalimide benzamide-type CRBN binder, which is reported to have a favorable selectivity profile and enhanced chemical stability compared to the phthalimide-based ligands found in other common degraders like dBET1 [1]. The quantitative evidence below demonstrates how these design features translate into measurable performance differences in direct cellular assays, underscoring why a generic substitution is not scientifically justified.

Quantitative Differentiation of PROTAC BRD4 Degrader-22: Comparative Data for Scientific Selection


Superior Maximal BRD4 Degradation Efficacy in a Direct Comparative Study

In a direct, head-to-head comparison of BRD4-targeting PROTACs, PROTAC BRD4 Degrader-22 (Compd 44h) achieved the highest percentage of BRD4 degradation in MOLT4 cells. At a concentration of 0.1 μM and after 24 hours of treatment, it induced 96% degradation of the target protein [1]. This performance surpasses that of other well-known degrader chemotypes in the same study, including the reference compounds dBET57 and MZ1.

Targeted Protein Degradation BRD4 PROTAC

High Degradation Potency Indicated by a pDC50 of 9.2 in MOLT4 Cells

PROTAC BRD4 Degrader-22 exhibits a degradation potency of pDC50 = 9.2 in the MOLT4 cell line after a 24-hour treatment [1]. This value, corresponding to a DC50 of approximately 0.63 nM, can be benchmarked against other BRD4 degraders. For instance, PROTAC BRD4 Degrader-34, a VHL-based degrader, demonstrates a pDC50 of 8.4 . The difference of 0.8 log units translates to PROTAC BRD4 Degrader-22 being roughly six times more potent than this comparator in terms of the concentration required for 50% degradation.

PROTAC BRD4 Degradation Potency

Enhanced Chemical Stability from a Novel Nonphthalimide Cereblon Binder

PROTAC BRD4 Degrader-22 is built upon a novel benzamide-type cereblon (CRBN) binder, which was specifically designed to overcome the hydrolytic instability associated with traditional phthalimide-based ligands (e.g., thalidomide derivatives) [1]. The study reports that these conformationally locked benzamide derivatives exhibit "enhanced chemical stability" and are "chemically inert" under moderate conditions, a property that is expected to improve the shelf-life and reliability of the compound compared to PROTACs based on less stable E3 ligase ligands.

PROTAC Chemical Stability Cereblon Ligand

Key Research Applications for PROTAC BRD4 Degrader-22


Investigating BRD4-Driven Oncogenic Mechanisms in Hematological Malignancies

Given its high degradation efficiency in MOLT4 cells, an acute lymphoblastic leukemia (ALL) cell line, PROTAC BRD4 Degrader-22 is an ideal tool for dissecting BRD4's role in hematological cancers. Researchers can use it to achieve near-complete BRD4 knockdown to study the downstream effects on MYC transcription, cell cycle progression, and apoptosis pathways in leukemia and lymphoma models [1].

Comparative Studies of Degrader Chemotypes and E3 Ligase Recruitment

PROTAC BRD4 Degrader-22 serves as a valuable comparator for studies investigating the impact of different E3 ligase ligands on degrader performance. Its superior degradation efficacy over reference PROTACs like dBET57 and MZ1 in a controlled setting makes it a benchmark for assessing the contributions of the novel benzamide-type CRBN binder to ternary complex formation, degradation kinetics, and selectivity profiles [2].

Applications Requiring a Chemically Stable BRD4 Degrader Tool Compound

The enhanced chemical stability of the benzamide-type cereblon binder in PROTAC BRD4 Degrader-22 makes it a preferred choice for long-term experiments, high-throughput screening campaigns, or studies where compound degradation could confound results. Its robust nature ensures more reliable and reproducible data across extended time courses or complex assay conditions compared to less stable phthalimide-based degraders [3].

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